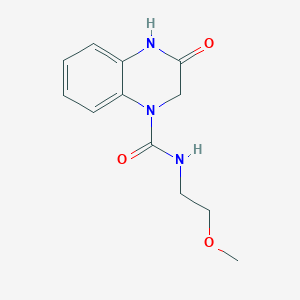

![molecular formula C19H22N4O3S B2848910 (E)-4-(8-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2210223-05-3](/img/structure/B2848910.png)

(E)-4-(8-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

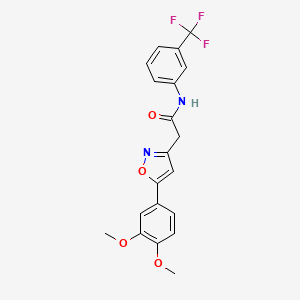

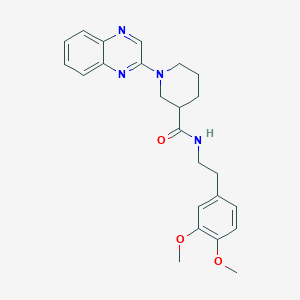

The compound is a morpholine derivative with a pyrido[2,3-d]pyrimidine moiety. Morpholine is a common motif in medicinal chemistry, known for its versatility and pharmacological properties . Pyrido[2,3-d]pyrimidines are also of interest in medicinal chemistry, particularly as kinase inhibitors .

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the compound’s structure, including its stereochemistry and the nature of its functional groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrido[2,3-d]pyrimidine moiety could potentially undergo various substitution reactions . The morpholine ring could also be modified under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, stability, and reactivity, would likely be determined using a combination of experimental techniques and computational methods .科学的研究の応用

Antimicrobial Activity Enhancement

The compound 4-(Phenylsulfonyl) morpholine has been investigated for its antimicrobial and modulating activity against various standard and multi-resistant strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida species. It has shown to enhance the antibiotic activity against multidrug-resistant strains, particularly in combination with amikacin against P. aeruginosa, reducing the minimum inhibitory concentration (MIC) significantly (Oliveira et al., 2015).

Chemical Synthesis Methods

Research has developed methods for the synthesis of pyrido[3,4-d]pyrimidines, important intermediates for further chemical synthesis, through condensation reactions involving morpholine derivatives. These methods have facilitated the production of compounds with potential for various applications, including pharmaceuticals (Kuznetsov et al., 2007).

Inhibition of PI3K-AKT-mTOR Pathway

4-(Pyrimidin-4-yl)morpholines have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs, key components of the PI3K-AKT-mTOR pathway involved in cell growth and proliferation. This research highlights the potential of morpholine derivatives in developing selective inhibitors for cancer therapy (Hobbs et al., 2019).

Antitumor Evaluation

Morpholine derivatives have been synthesized and evaluated for their antitumor activities, showing promising results against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. These compounds exhibit significant inhibition of tumor cell growth, highlighting their potential as therapeutic agents in cancer treatment (Muhammad et al., 2017).

Electrochemical Synthesis

An electrochemical synthesis method has been developed for 4-morpholino-2-(arylsulfonyl)benzenamines, demonstrating a green and efficient approach to synthesizing compounds of potential biological significance. This method represents a one-pot procedure for creating compounds with applications in various fields (Nematollahi & Esmaili, 2010).

Fluorescence and Photophysical Properties

Research into 2-morpholino pyridine compounds has revealed their high emissive properties in solution and the solid state, making them attractive for use in organic electronics and as fluorophores for imaging applications. These studies provide a basis for developing new materials with enhanced optical properties (Hagimori et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[8-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c24-27(25,14-8-16-5-2-1-3-6-16)23-9-4-7-17-15-20-19(21-18(17)23)22-10-12-26-13-11-22/h1-3,5-6,8,14-15H,4,7,9-13H2/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVUJUWRZZHBNZ-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C=CC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)/C=C/C3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2848827.png)

![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2848836.png)

![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)